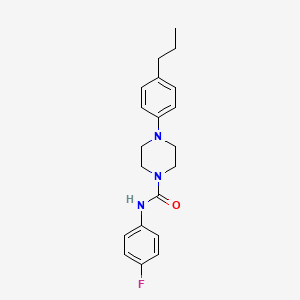![molecular formula C19H18N4OS2 B13371713 3-[(Benzylsulfanyl)methyl]-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371713.png)
3-[(Benzylsulfanyl)methyl]-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether typically involves multiple steps, starting from readily available starting materials
Formation of Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolothiadiazole ring. Common reagents used in this step include hydrazine derivatives and thiocarbonyl compounds.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol derivative.
Attachment of Phenyl Ethyl Ether Group: This step involves the etherification of the phenyl group with an ethyl halide under basic conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazolothiadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzyl halides, thiol derivatives, ethyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Triazolothiadiazoles: Compounds with similar core structures but different substituents.
Benzylsulfanyl Derivatives: Compounds with the benzylsulfanyl group but different core structures.
Phenyl Ethyl Ethers: Compounds with the phenyl ethyl ether group but different core structures.
Uniqueness
3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H18N4OS2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
3-(benzylsulfanylmethyl)-6-(3-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4OS2/c1-2-24-16-10-6-9-15(11-16)18-22-23-17(20-21-19(23)26-18)13-25-12-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 |
Clave InChI |
BXXDSBHOCDRQPB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


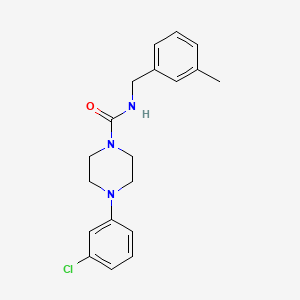
![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13371637.png)
![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371647.png)
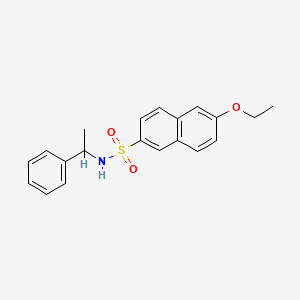
![4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide](/img/structure/B13371650.png)
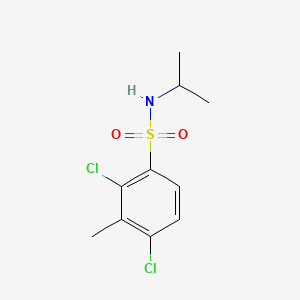
![N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13371656.png)

![4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B13371668.png)
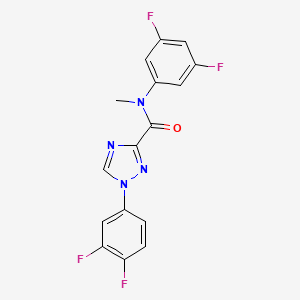
![3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371680.png)
![5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13371682.png)
